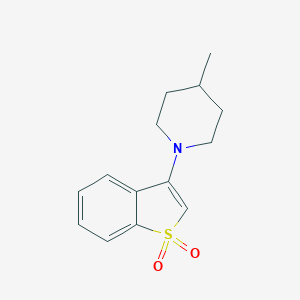
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine, also known as DBTMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects:
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine for lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize, making it a cost-effective option for large-scale experiments. However, one of the limitations of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate the exact mechanisms of action of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine and to determine its efficacy and safety in human clinical trials. Additionally, there is potential for 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine to be used in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine can be synthesized using a simple and efficient method that involves the reaction of 1-benzothiophene-3-carbaldehyde with 4-methylpiperidine in the presence of a catalyst. The resulting compound is then oxidized to form 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine. This synthesis method has been optimized to produce high yields of pure 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. In addition, 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine |
|---|---|
Fórmula molecular |
C14H17NO2S |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
3-(4-methylpiperidin-1-yl)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C14H17NO2S/c1-11-6-8-15(9-7-11)13-10-18(16,17)14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3 |
Clave InChI |
DEHXYOWBRJGKAO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
SMILES canónico |
CC1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249308.png)

![7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B249311.png)
![1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B249315.png)


methanone](/img/structure/B249323.png)
![1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene](/img/structure/B249325.png)



![4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B249338.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249341.png)